[5-(4-Ethoxyphenyl)-1,2-oxazol-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a combination of oxazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the piperazine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new aromatic group.
Scientific Research Applications
1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the piperazine moiety but lacks the oxazole ring.
1-(4-Methoxyphenyl)piperazine: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to the combination of the oxazole and piperazine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H25N3O4/c1-3-29-18-10-8-17(9-11-18)22-16-19(24-30-22)23(27)26-14-12-25(13-15-26)20-6-4-5-7-21(20)28-2/h4-11,16H,3,12-15H2,1-2H3 |
InChI Key |
GVPFWCPQGXSIGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.